N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide
CAS No.: 68877-63-4
Cat. No.: VC18462642
Molecular Formula: C21H20BrN7O6
Molecular Weight: 546.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68877-63-4 |
|---|---|
| Molecular Formula | C21H20BrN7O6 |
| Molecular Weight | 546.3 g/mol |
| IUPAC Name | N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(prop-2-enyl)amino]-4-methoxyphenyl]acetamide |
| Standard InChI | InChI=1S/C21H20BrN7O6/c1-4-7-27(8-5-6-23)18-11-16(24-13(2)30)17(12-20(18)35-3)25-26-21-15(22)9-14(28(31)32)10-19(21)29(33)34/h4,9-12H,1,5,7-8H2,2-3H3,(H,24,30) |
| Standard InChI Key | WUAQCCUTLFMZFP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC#N)CC=C |
Introduction
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide is a complex organic compound belonging to the class of azo dyes. These compounds are known for their vibrant colors and are often used in textiles and other materials. This specific compound has a molecular formula of C21H20BrN7O6 and a molecular weight of 546.33 g/mol .
Chemical Reactivity
Azo compounds are generally stable but can undergo reduction reactions, breaking the azo bond under certain conditions. The presence of the cyanoethyl-propenylamino group may influence its reactivity and solubility properties.
Synthesis
The synthesis of N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide typically involves a diazotization reaction followed by coupling with an appropriate amine. The specific conditions and reagents used can affect the yield and purity of the final product.
Research Findings
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H20BrN7O6 | |
| Molecular Weight | 546.33 g/mol | |
| CAS Number | 68877-63-4 | |
| Density | Not reported | - |
| Synthesis Method | Diazotization and coupling | General knowledge |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume